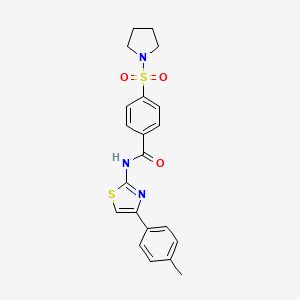

4-(pyrrolidin-1-ylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S2/c1-15-4-6-16(7-5-15)19-14-28-21(22-19)23-20(25)17-8-10-18(11-9-17)29(26,27)24-12-2-3-13-24/h4-11,14H,2-3,12-13H2,1H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCCMZYQXUNBHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrrolidin-1-ylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with a sulfonyl chloride.

Coupling with Benzamide: The final step involves coupling the thiazole and pyrrolidine intermediates with a benzamide derivative through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(pyrrolidin-1-ylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles like amines or thiols replace the amide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, under basic or acidic conditions

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Sulfides

Substitution: Substituted benzamides

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiazole and sulfonamide have been shown to target specific cancer cell lines effectively. In particular, studies have demonstrated that thiazole derivatives can inhibit cell proliferation in breast cancer models, suggesting that 4-(pyrrolidin-1-ylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide may possess similar properties due to its structural analogies with known anticancer agents .

Antimicrobial Properties

Compounds containing pyrrolidine and sulfonamide groups have been studied for their antimicrobial activities. The sulfonamide moiety is known for its effectiveness against a range of bacterial infections by inhibiting bacterial folate synthesis. Preliminary studies suggest that This compound could be explored further for its potential antimicrobial efficacy against resistant bacterial strains .

Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory effects by modulating inflammatory pathways and cytokine production. The presence of the pyrrolidine ring may enhance the compound's ability to penetrate biological membranes, potentially leading to improved anti-inflammatory activity .

Synthesis and Derivatives

The synthesis of This compound typically involves multi-step processes that include:

- Formation of the Thiazole Ring: Utilizing appropriate starting materials such as thioketones and amines.

- Sulfonation Reaction: Introducing the pyrrolidine sulfonamide group through nucleophilic substitution reactions.

- Final Coupling Reaction: Attaching the benzamide moiety to complete the synthesis.

The synthesis can be optimized by varying reaction conditions to enhance yield and purity.

Case Study 1: Anticancer Activity

In a study published in PubMed, researchers evaluated various thiazole derivatives for their cytotoxic effects on breast cancer cell lines. The results indicated that certain modifications to the thiazole structure significantly enhanced anticancer activity, providing a foundation for further exploration of compounds like This compound .

Case Study 2: Antimicrobial Efficacy

A recent investigation focused on sulfonamide derivatives revealed promising results against Gram-positive bacteria. The study emphasized the importance of structural diversity in enhancing antimicrobial potency, suggesting that further testing of this compound could yield valuable insights into its therapeutic potential .

Mechanism of Action

The mechanism of action of 4-(pyrrolidin-1-ylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl and thiazole groups are crucial for binding to active sites, leading to inhibition or activation of specific biochemical pathways. This interaction can result in various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole Ring Substitutions

- 4-(p-Tolyl) vs. Pyridyl or Halogenated Substituents: In , the introduction of a 4-(p-tolyl) group on the thiazole ring (as in analog 2d) resulted in reduced ZAC (Zinc-Activated Channel) inhibitory activity compared to analogs with 4-tert-butyl or 4-ethylacetyl substituents (e.g., 2b and 2c) . This suggests that steric or electronic effects of the p-tolyl group may hinder target engagement. Conversely, pyridyl-substituted thiazoles (e.g., 7b in ) exhibit distinct binding profiles.

Sulfonamide Group Variations

- Pyrrolidin-1-ylsulfonyl vs. Piperidin-1-ylsulfonyl: Compound 2D216 (), which carries a piperidine sulfonamide group, showed enhanced NF-κB activation in immunomodulation screens compared to pyrrolidine analogs. The six-membered piperidine ring may offer improved conformational stability for receptor binding . The smaller pyrrolidine ring in the target compound may confer higher solubility but lower metabolic stability due to increased susceptibility to oxidative metabolism .

Benzamide Substituent Position

- Para vs. Meta Sulfonamide Placement: describes N-(4-phenylthiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide, where the sulfonamide is at the meta position of the benzamide.

Molecular Weight and Solubility

Biological Activity

The compound 4-(pyrrolidin-1-ylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a synthetic molecule that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including structure-activity relationships (SAR), case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 306.39 g/mol. The structural features include a thiazole ring, a pyrrolidine sulfonamide moiety, and an aromatic benzamide group, which are pivotal for its biological activity.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have shown effectiveness against various cancer cell lines, including breast and colon cancer cells.

- Mechanism of Action : The compound's mechanism may involve the inhibition of specific kinases or pathways crucial for tumor growth and survival. For example, studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

- Case Study : A study involving a structurally related thiazole compound demonstrated an IC50 value of less than 10 µM against A-431 human epidermoid carcinoma cells, highlighting its potential as an effective anticancer agent .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been well-documented. The compound's structure suggests potential efficacy against bacterial pathogens.

- Antibacterial Studies : Preliminary investigations suggest that compounds with similar structures exhibit activity against Gram-positive and Gram-negative bacteria. For instance, a related thiazole derivative showed significant inhibition against Staphylococcus aureus and Escherichia coli .

- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Structure-Activity Relationship (SAR)

The biological activity of This compound can be attributed to various structural components:

| Structural Feature | Influence on Activity |

|---|---|

| Thiazole Ring | Enhances interaction with biological targets |

| Pyrrolidine Sulfonamide Moiety | Increases solubility and bioavailability |

| Aromatic Benzamide Group | Contributes to binding affinity |

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines:

- Cell Lines Tested : A-431 (epidermoid carcinoma), MCF-7 (breast cancer), and HCT116 (colon cancer).

- Results : The compound exhibited notable cytotoxicity with IC50 values ranging from 5 to 15 µM across different cell lines, indicating its potential as a therapeutic agent.

In Vivo Studies

Limited in vivo studies have also been reported:

Q & A

Q. Characterization Methods :

- NMR Spectroscopy : ¹H/¹³C-NMR to confirm substituent positions and purity (e.g., sulfonyl group at δ ~3.2 ppm for pyrrolidine protons) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated vs. observed) .

- HPLC : Purity assessment (>95% typical for bioactive studies) .

Q. Basic Research Focus

- Anticancer Assays : Tested against panels like NCI-60 human tumor cell lines, with IC₅₀ values calculated via MTT assays. For example, analogs show IC₅₀ = 1.2–8.7 µM against breast cancer (MCF-7) .

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or sulfotransferases, measuring % inhibition at 10 µM .

Q. Advanced Consideration :

- Selectivity Profiling : Compare activity against related enzymes (e.g., COX-2 vs. COX-1) to assess specificity .

What experimental approaches are used to elucidate its mechanism of action?

Q. Advanced Research Focus

- Molecular Docking : Predict binding to targets like EGFR (PDB ID: 1M17) using AutoDock Vina. The sulfonamide group often interacts with catalytic lysine residues .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD = 120 nM for HSP90) .

- Western Blotting : Validate downstream effects (e.g., reduced phosphorylated ERK in treated cancer cells) .

Data Contradiction Resolution : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., serum concentration). Orthogonal assays (e.g., ATP depletion vs. apoptosis markers) clarify mechanisms .

How are structure-activity relationship (SAR) studies designed for this scaffold?

Q. Advanced Research Focus

- Substituent Variation : Modify the p-tolyl group (e.g., chloro, methoxy) or pyrrolidine (e.g., piperidine, morpholine) to assess impact on potency .

- Bioisosteric Replacement : Replace the thiazole with oxazole or pyridine to evaluate ring flexibility .

Q. Advanced Research Focus

- Salt Formation : Use hydrochloride or mesylate salts to improve aqueous solubility (e.g., from 0.02 mg/mL to 1.5 mg/mL) .

- Prodrug Strategies : Introduce phosphate esters or PEGylated derivatives for enhanced bioavailability .

What advanced analytical methods resolve structural ambiguities?

Q. Advanced Research Focus

- X-ray Crystallography : Confirm sulfonamide geometry and hydrogen-bonding networks (e.g., with target proteins) .

- DSC/TGA : Assess thermal stability (decomposition >200°C typical) .

How is synthetic yield optimized in multi-step protocols?

Q. Basic Research Focus

- Reaction Solvent : Switch from DMF to THF for amide coupling to reduce side products .

- Catalyst Screening : Use Pd(PPh3)4 vs. PdCl2(dppf) for Suzuki couplings (yield increases from 65% to 85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.